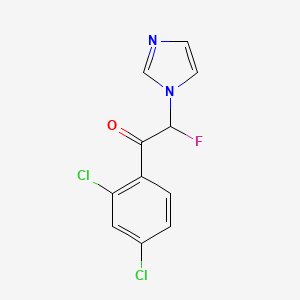
1-(2,4-Dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- is a chemical compound with the molecular formula C11H8Cl2N2O It is known for its unique structure, which includes a dichlorophenyl group, a fluoro group, and an imidazole ring
准备方法
Synthetic Routes and Reaction Conditions
One notable method includes a one-pot reaction between specific diamine precursors and dichloroacetyl chloride. The reaction conditions often involve the use of solvents such as ethyl ether and may require specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scalable liquid chromatography methods, such as reverse phase (RP) HPLC, which uses a mobile phase containing acetonitrile, water, and phosphoric acid . This method is suitable for isolating impurities and can be adapted for pharmacokinetic studies.
化学反应分析
Types of Reactions
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile used.
科学研究应用
Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- involves its interaction with specific molecular targets and pathways. The imidazole ring in its structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. This binding can disrupt various biological processes, leading to its observed effects .
相似化合物的比较
Similar Compounds
1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone: This compound shares a similar structure but lacks the fluoro group, which may affect its reactivity and biological activity.
2-(substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl) ethanone: This compound has a more complex structure with additional phenyl groups, which may enhance its antimicrobial potential.
Uniqueness
The presence of the fluoro group in Ethanone, 1-(2,4-dichlorophenyl)-2-fluoro-2-(1H-imidazol-1-yl)- makes it unique compared to similar compounds. This group can influence the compound’s reactivity, stability, and biological activity, potentially making it more effective in certain applications .
属性
分子式 |
C11H7Cl2FN2O |
|---|---|
分子量 |
273.09 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)-2-fluoro-2-imidazol-1-ylethanone |
InChI |
InChI=1S/C11H7Cl2FN2O/c12-7-1-2-8(9(13)5-7)10(17)11(14)16-4-3-15-6-16/h1-6,11H |
InChI 键 |
YDDALEOLKBROMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C(N2C=CN=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl 2-cyclopropyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13952838.png)
![4-[(4-Butoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13952841.png)

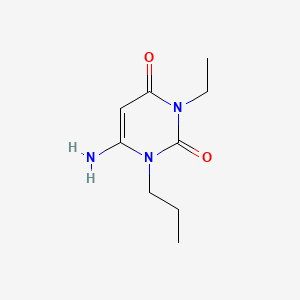
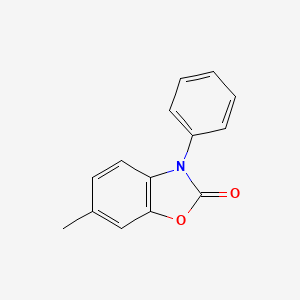
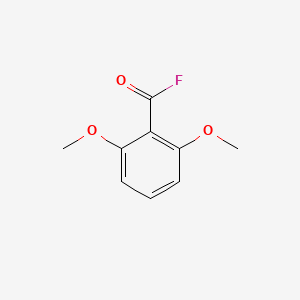
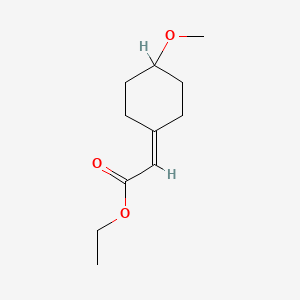
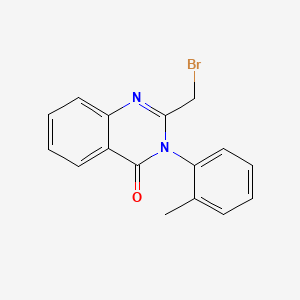
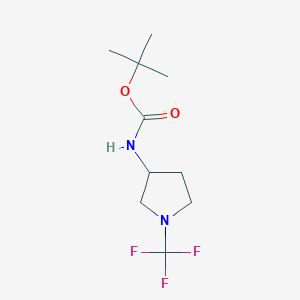
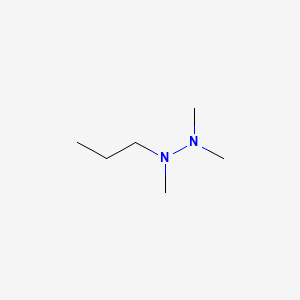
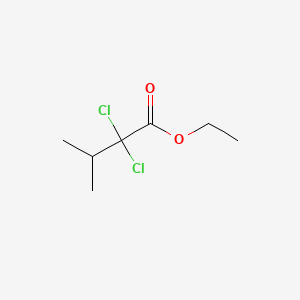
![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)

![16-ethyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15(20),16,18,21-undecaene](/img/structure/B13952901.png)
